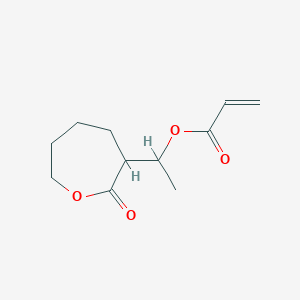
1-(2-oxooxepan-3-yl)ethyl Prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-oxooxepan-3-yl)ethyl Prop-2-enoate is an organic compound with the molecular formula C11H16O4 It is a derivative of oxepane, a seven-membered ring ether, and contains both an ester and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-oxooxepan-3-yl)ethyl Prop-2-enoate can be synthesized through a multi-step process involving the formation of the oxepane ring followed by esterification and ketone formation. One common method involves the Baeyer-Villiger oxidation of a suitable precursor to introduce the ketone functionality. The ester group can be introduced via esterification reactions using appropriate alcohols and acids under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(2-oxooxepan-3-yl)ethyl Prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base or acid catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-oxooxepan-3-yl)ethyl Prop-2-enoate has several applications in scientific research:
Polymer Chemistry: It can be used as a monomer or comonomer in the synthesis of polymers with unique properties.
Materials Science: Its derivatives can be used to create materials with specific mechanical or chemical properties.
Biological Research: It may serve as a building block for the synthesis of biologically active molecules.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 1-(2-oxooxepan-3-yl)ethyl Prop-2-enoate depends on its functional groups. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, while the ketone group can participate in various redox reactions. These reactions can influence the compound’s interaction with biological molecules and its overall reactivity.
Comparison with Similar Compounds
- Ethyl 3-(4-oxo-4H-chromen-3-yl)prop-2-enoate
- Ethyl 3-(1-benzothiophen-2-yl)prop-2-enoate
- Ethyl (2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoate
Uniqueness: 1-(2-oxooxepan-3-yl)ethyl Prop-2-enoate is unique due to its oxepane ring structure combined with ester and ketone functionalities
Properties
CAS No. |
922550-94-5 |
|---|---|
Molecular Formula |
C11H16O4 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
1-(2-oxooxepan-3-yl)ethyl prop-2-enoate |
InChI |
InChI=1S/C11H16O4/c1-3-10(12)15-8(2)9-6-4-5-7-14-11(9)13/h3,8-9H,1,4-7H2,2H3 |
InChI Key |
SKMZMYKLIHXEIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCCOC1=O)OC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(Dimethylamino)ethylidene]phosphoramidic difluoride](/img/structure/B14173715.png)
![N,N-dimethyl-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]ethanamine](/img/structure/B14173721.png)

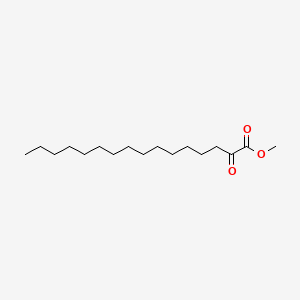
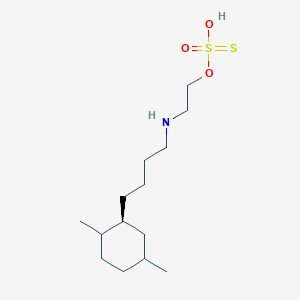

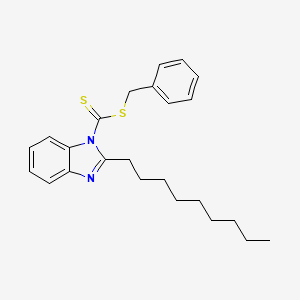
![9-Ethyl-N-[6-(2-methoxyphenyl)pyrimidin-4-YL]-9H-carbazol-3-amine](/img/structure/B14173753.png)
![(1R)-3'-Methyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14173755.png)
![2,4-Dichloro-6-[(1,3-thiazol-2-ylamino)methyl]phenol](/img/structure/B14173759.png)
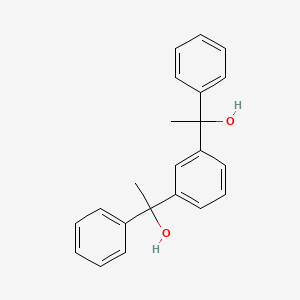
![8-Bromo-1-methyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14173780.png)
![3-Butyl-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14173787.png)
![(1r,2s,3r,4s)-3-Ethoxycarbonyl-bicyclo [2.2.1]hept-2-yl-aminium (1's)-(+)-10-camphorsulfonate](/img/structure/B14173802.png)
